3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a 2-chlorophenyl group, a nitroethyl group, and a methyl group attached to the indole core, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with 2-methylindole.
Nitration: The indole undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group.
Friedel-Crafts Alkylation: The nitrated indole is then subjected to Friedel-Crafts alkylation with 2-chlorophenyl ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: 3-[1-(2-chlorophenyl)-2-aminoethyl]-2-methyl-1H-indole.
Substitution: 3-[1-(2-substituted phenyl)-2-nitroethyl]-2-methyl-1H-indole.
Oxidation: Indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical lead compound due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core may also interact with proteins and nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2-chlorophenyl)-2-nitroethyl]-1H-indole: Lacks the methyl group at the 2-position.
3-[1-(2-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole: Substitutes chlorine with bromine.
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-ethyl-1H-indole: Substitutes the methyl group with an ethyl group.
Uniqueness
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is unique due to the specific combination of substituents on the indole core. The presence of the 2-chlorophenyl group, nitroethyl group, and methyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-17(13-7-3-5-9-16(13)19-11)14(10-20(21)22)12-6-2-4-8-15(12)18/h2-9,14,19H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDVLFAILQUHES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.